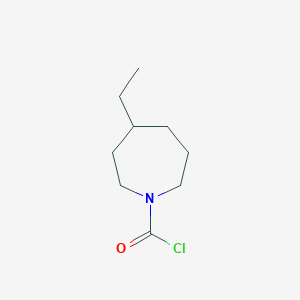

4-Ethylazepane-1-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16ClNO |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

4-ethylazepane-1-carbonyl chloride |

InChI |

InChI=1S/C9H16ClNO/c1-2-8-4-3-6-11(7-5-8)9(10)12/h8H,2-7H2,1H3 |

InChI Key |

FVPVFNQQGAENHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCN(CC1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylazepane 1 Carbonyl Chloride and Analogous N Carbamoyl Chlorides

Phosgene (B1210022) and Phosgene Surrogate-Mediated Approaches to N-Carbamoyl Chlorides

The reaction between secondary amines and phosgene or its substitutes is a direct and common method for synthesizing N-carbamoyl chlorides. This involves attaching a carbonyl chloride group to the nitrogen atom of the amine.

Direct Phosgenation of Secondary Amines

The traditional and most direct synthesis of N,N-disubstituted carbamoyl (B1232498) chlorides involves the reaction of a secondary amine with phosgene (COCl₂). google.comnih.govsabtechmachine.comfsalforu.com This reaction is typically performed in an inert solvent with a tertiary amine to neutralize the hydrogen chloride byproduct. nih.gov Phosgene's high reactivity generally leads to high yields of the desired carbamoyl chloride. nih.gov However, the extreme toxicity of phosgene gas necessitates stringent safety measures and specialized equipment, which has spurred the development of safer alternatives. google.com The reaction of amines with phosgene in the liquid phase is very rapid at industrial temperatures and pressures; good mixing is essential to minimize secondary reactions. nih.gov

Utilization of Diphenyl Carbonate and Related Reagents in Carbonyl Chloride Formation

To avoid the dangers of phosgene, solid or liquid substitutes have been developed. Diphenyl carbonate is a safer, solid alternative, though it is less reactive and may require higher reaction temperatures. organic-chemistry.orgmdpi.com The reaction might proceed in two steps, first forming a carbamate (B1207046) intermediate that is then converted to the carbamoyl chloride. Diphenyl carbonate is considered a green and efficient carbonyl source for synthesizing cyclic carbonates. organic-chemistry.org

Application of Triphosgene in the Synthesis of Azepane-1-carbonyl Chlorides

Triphosgene, a stable crystalline solid, is a safer and more convenient substitute for phosgene gas. nih.govnih.govnih.gov In the presence of a tertiary amine catalyst, it decomposes to generate phosgene in situ, allowing for a controlled reaction with secondary amines like 4-ethylazepane (B2512419) to form the corresponding carbamoyl chloride in high yields. nih.govchemicalbook.com This method is typically carried out in an aprotic solvent at low temperatures and has become a standard laboratory procedure for synthesizing carbamoyl chlorides. nih.govchemicalbook.com

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | High reactivity, cost-effective | Extremely toxic, requires specialized handling |

| Diphenyl Carbonate | (C₆H₅O)₂CO | Solid | Safer than phosgene | Lower reactivity, may require higher temperatures |

| Triphosgene | C₃Cl₆O₃ | Solid | Safe to handle, crystalline solid | More expensive than phosgene |

Alternative Routes to Carbamoyl Chlorides from N-Formyl Precursors

An alternative method for producing N-carbamoyl chlorides that avoids phosgene or its surrogates starts with N-formyl precursors. In this multi-step process, the secondary amine is first formylated. The resulting N-formyl compound is then treated with a reagent like oxalyl chloride to produce the desired carbamoyl chloride. This approach can be particularly advantageous when direct phosgenation is incompatible with other functional groups in the molecule.

Chemo- and Regioselective Synthesis of Substituted Azepane Ring Systems

The synthesis of the substituted azepane ring, the foundational structure of 4-ethylazepane-1-carbonyl chloride, requires precise control over chemical and positional selectivity. nih.govrsc.org The seven-membered N-heterocyclic azepane scaffold is a biologically active structure and a useful building block in the creation of various inhibitors and agents. nih.gov

Ring-Closing Strategies for Azepane Core Construction

The azepane ring is frequently constructed through intramolecular cyclization reactions. One common method is the reductive amination of a linear molecule containing both an amine and a carbonyl group. For 4-substituted azepanes, the starting material must be functionalized at the correct position to ensure the substituent is placed appropriately on the final ring structure. acs.org

Ring-closing metathesis (RCM) is another powerful technique for forming the azepane ring. researchgate.netresearchgate.netwikipedia.org This method uses a catalyst, often ruthenium-based, to form a carbon-carbon double bond, closing the ring. wikipedia.org A linear diene containing a nitrogen atom is cyclized to an unsaturated azepane, which is then hydrogenated to the final saturated ring. The substituent's position is determined by its location on the initial diene chain. wikipedia.org Other synthetic strategies include the Beckmann rearrangement of cyclohexanone oximes and the expansion of smaller piperidine rings. rsc.org A photochemical dearomative ring expansion of nitroarenes has also been reported as a strategy to prepare complex azepanes. researchgate.net

Stereochemical Considerations in Azepane Ring Formation

The stereochemistry of the 4-ethylazepane ring is a key determinant of its biological activity and physical properties. The presence of a stereocenter at the C4 position necessitates stereocontrolled synthetic strategies to obtain enantiomerically pure or enriched products. Several methodologies have been developed for the asymmetric synthesis of substituted azepanes, which can be adapted for the preparation of 4-ethylazepane.

One powerful approach is the use of chemoenzymatic methods. For instance, enantioenriched 2-aryl azepanes have been synthesized using biocatalytic asymmetric reductive amination with imine reductases or through deracemization using monoamine oxidases acs.orgnih.govmanchester.ac.uk. This enzymatic approach allows for the highly stereoselective formation of a chiral center within the azepane ring. Although this example focuses on 2-substituted azepanes, similar enzymatic strategies could potentially be developed for the synthesis of 4-substituted analogs.

Another effective strategy involves asymmetric lithiation-conjugate addition sequences. This method has been successfully applied to the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes with high diastereoselectivity and enantioselectivity nih.gov. The use of a chiral ligand, such as (-)-sparteine, mediates the asymmetric deprotonation and subsequent conjugate addition, thereby establishing the desired stereochemistry.

Furthermore, osmium-catalyzed tethered aminohydroxylation represents a robust method for the stereoselective synthesis of heavily hydroxylated azepane iminosugars nih.govacs.org. This technique allows for the formation of a new C-N bond with complete regio- and stereocontrol. While this method is demonstrated for polyhydroxylated azepanes, the underlying principle of tethered functionalization could be adapted for the stereocontrolled introduction of an ethyl group at the C4 position.

Ring expansion strategies from smaller, more readily available chiral precursors, such as piperidines, also offer a viable route to enantiomerically pure azepanes. The stereochemistry of the starting piperidine can be transferred to the expanded azepane ring with high fidelity rsc.org.

The choice of the stereochemical strategy will depend on the availability of starting materials, the desired enantiomeric purity, and the scalability of the process. The following table summarizes some of the key stereoselective methods applicable to azepane synthesis.

| Method | Key Features | Stereocontrol | Applicability to 4-Ethylazepane |

| Chemoenzymatic Reduction | Use of imine reductases or monoamine oxidases. acs.orgnih.govmanchester.ac.uk | High enantioselectivity. | Potentially adaptable for the asymmetric reduction of a suitable precursor. |

| Asymmetric Lithiation | (-)-Sparteine mediated lithiation-conjugate addition. nih.gov | High diastereoselectivity and enantioselectivity. | Applicable for the synthesis of polysubstituted azepanes. |

| Osmium-Catalyzed Aminohydroxylation | Tethered aminohydroxylation for C-N bond formation. nih.govacs.org | Complete regio- and stereocontrol. | Principle could be adapted for stereocontrolled functionalization. |

| Piperidine Ring Expansion | Stereospecific rearrangement of a chiral piperidine precursor. rsc.org | High stereochemical transfer. | Feasible if a suitable chiral 3-ethylpiperidine precursor is available. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. This optimization process encompasses both the synthesis of the 4-ethylazepane precursor and the subsequent N-carbamoylation step.

For the synthesis of the azepane ring, factors such as the choice of solvent, temperature, catalyst, and reaction time can significantly influence the outcome. For instance, in the asymmetric lithiation-conjugate addition approach, the nature of the solvent and the temperature can affect the stability of the organolithium intermediate and, consequently, the stereoselectivity of the reaction nih.gov. Similarly, in chemoenzymatic methods, the pH, temperature, and co-factor concentration are crucial parameters for optimal enzyme activity and stereoselectivity acs.org.

The formation of the N-carbamoyl chloride is typically achieved by reacting the secondary amine (4-ethylazepane) with phosgene or a phosgene equivalent, such as triphosgene or diphosgene. The reaction is usually carried out in an inert solvent, such as dichloromethane (B109758) or toluene, in the presence of a base to neutralize the HCl generated during the reaction.

The optimization of this step involves careful control of several parameters:

Phosgene Equivalent: While phosgene gas is highly effective, its toxicity often leads to the preference for safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). The choice of the phosgene source can impact the reaction conditions and work-up procedure.

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is commonly used to scavenge the HCl produced. The stoichiometry of the base is critical to drive the reaction to completion and prevent the formation of byproducts.

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.

Solvent: The solvent should be inert to the reactants and capable of dissolving both the starting amine and the phosgene equivalent. Dichloromethane is a common choice.

Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal reaction time and avoid over-reaction or degradation of the product.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal set of reaction conditions. The following table provides a hypothetical example of a parameter optimization study for the N-carbamoylation of an azepane derivative.

| Entry | Phosgene Equivalent | Base (equiv.) | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

| 1 | Phosgene | Triethylamine (1.1) | 0 | Dichloromethane | 85 | 95 |

| 2 | Triphosgene (0.4) | Triethylamine (1.1) | 0 | Dichloromethane | 82 | 96 |

| 3 | Diphosgene (0.6) | Triethylamine (1.1) | 0 | Dichloromethane | 80 | 94 |

| 4 | Triphosgene (0.4) | Diisopropylethylamine (1.1) | 0 | Dichloromethane | 83 | 97 |

| 5 | Triphosgene (0.4) | Triethylamine (1.1) | -20 | Dichloromethane | 88 | 98 |

| 6 | Triphosgene (0.4) | Triethylamine (1.1) | 25 | Dichloromethane | 75 | 90 |

| 7 | Triphosgene (0.4) | Triethylamine (1.1) | 0 | Toluene | 78 | 93 |

This data illustrates how systematic variation of reaction parameters can lead to improved yield and purity of the desired N-carbamoyl chloride.

Reactivity Profiles and Mechanistic Insights of 4 Ethylazepane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The primary mode of reactivity for 4-Ethylazepane-1-carbonyl chloride is nucleophilic acyl substitution at the electrophilic carbonyl carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is the foundation for the synthesis of various functionalized azepane derivatives.

Aminolysis Reactions for N-Azepane Amide and Urea (B33335) Synthesis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields N,N'-disubstituted ureas. This transformation is a cornerstone in the synthesis of complex nitrogen-containing compounds. The reaction proceeds through a classic nucleophilic addition-elimination mechanism. The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion, typically facilitated by a base to neutralize the resulting hydrochloric acid, affords the urea derivative. The choice of amine dictates the final structure of the urea, allowing for the introduction of diverse functionalities.

For instance, reaction with a generic primary amine (R-NH2) would yield an N-(4-ethylazepane-1-carbonyl)-N'-R-urea. The reaction conditions, such as solvent and temperature, can be optimized to maximize yield and purity.

Alcoholysis and Phenolysis for Carbamate (B1207046) Derivative Formation

In a similar vein to aminolysis, this compound readily undergoes alcoholysis and phenolysis when treated with alcohols and phenols, respectively. These reactions lead to the formation of carbamate esters. The mechanism mirrors that of aminolysis, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often required to scavenge the HCl byproduct.

The resulting carbamates are valuable intermediates in organic synthesis and can possess biological activity. The diverse range of commercially available alcohols and phenols allows for the synthesis of a large library of carbamate derivatives based on the 4-ethylazepane (B2512419) scaffold.

Hydrolysis Characteristics and Stability in Aqueous Environments

This compound is susceptible to hydrolysis, a reaction with water that leads to the formation of 4-ethylazepane and carbon dioxide, following the decomposition of the initially formed carbamic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. In neutral or acidic conditions, the hydrolysis is generally slower, while under basic conditions, the rate increases due to the presence of the more nucleophilic hydroxide (B78521) ion. This instability in aqueous media necessitates the use of anhydrous solvents and conditions during its storage and handling to maintain its chemical integrity.

Reaction with Organometallic Reagents for Carbonyl Group Functionalization

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), offers a pathway to introduce new carbon-carbon bonds at the carbonyl position. However, these reactions can be complex. The high reactivity of organometallic reagents can lead to the formation of ketones upon reaction with the carbamoyl (B1232498) chloride. A second equivalent of the organometallic reagent can then attack the newly formed ketone, leading to a tertiary alcohol after workup. Careful control of stoichiometry and reaction temperature is crucial to selectively obtain the desired ketone product. The use of less reactive organometallic reagents, like organocuprates (R2CuLi), can often provide better selectivity for ketone formation.

Electrophilic Properties and Reactions at the Carbonyl Carbon

The carbonyl carbon in this compound is highly electrophilic. This is a consequence of the electron-withdrawing effects of both the chlorine atom and the nitrogen atom of the azepane ring. This inherent electrophilicity is the driving force for its reactions with a wide range of nucleophiles. The reactivity can be modulated by the electronic properties of the nucleophile; stronger nucleophiles will react more readily. This electrophilic nature makes it a valuable building block for introducing the 4-ethylazepane-1-carbonyl moiety into various molecular architectures.

Mechanistic Investigations of Carbamoyl Chloride Reactions: Theoretical and Experimental Approaches

While specific mechanistic studies on this compound are not extensively documented in the public domain, the general mechanisms of carbamoyl chloride reactions are well-established through both theoretical and experimental investigations. For nucleophilic acyl substitution reactions, a stepwise addition-elimination mechanism is widely accepted. Computational studies, often employing density functional theory (DFT), can model the reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates.

Experimental approaches to probe these mechanisms include kinetic studies, which measure the rate of reaction under varying conditions of reactant concentration, temperature, and solvent polarity. Isotopic labeling studies can also be employed to trace the path of atoms throughout the reaction, providing further insight into the mechanistic details. These combined approaches have provided a robust understanding of the factors that govern the reactivity of the carbamoyl chloride functional group.

Transition State Analysis of Acyl Transfer Processes

The mechanism of acyl transfer reactions involving N-acyl-substituted cyclic amines like this compound is a subject of considerable interest. While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from computational analyses of structurally related N-acylpiperidine and other carbamoyl chlorides. These studies consistently point towards a concerted, one-step S_N2 mechanism for the hydrolysis and alcoholysis of simple acyl chlorides, where the nucleophile attacks the carbonyl carbon, leading to a distorted tetrahedral transition state.

In the case of carbamoyl chlorides, which share the N-C=O linkage with this compound, the nature of the transition state can be influenced by the substituents on the nitrogen atom and the surrounding solvent environment. For instance, DFT computations on the hydrolysis of various benzoyl chlorides have shown that the transition state structure can vary from "tight" for substrates with electron-withdrawing groups to "loose" and more polar for those with electron-donating groups. The nitrogen atom in the azepane ring of this compound, being an alkyl-substituted amine, is electron-donating. This would suggest that its acyl transfer reactions likely proceed through a looser, more polar transition state, particularly in polar solvents.

The geometry of the transition state is a critical determinant of the reaction's activation energy. For the nucleophilic attack on an acyl chloride, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The presence of the azepane ring introduces conformational constraints that can affect the stability of this transition state.

To illustrate the energetics involved, we can consider the activation parameters for the solvolysis of a related cyclic carbamoyl chloride, 1-piperidinecarbonyl chloride. While not a perfect analog, it provides a reasonable model for the type of energetic barriers that might be expected.

Table 1: Representative Activation Parameters for the Solvolysis of a Cyclic Carbamoyl Chloride Analog

| Parameter | Value |

| Activation Energy (Ea) | Data not specifically available for this compound. For related N,N-dialkylcarbamoyl chlorides, Ea values for hydrolysis are in the range of 85-90 kJ/mol. |

| Enthalpy of Activation (ΔH‡) | Typically slightly lower than the activation energy. |

| Entropy of Activation (ΔS‡) | Negative values are often observed for bimolecular reactions, indicating a more ordered transition state compared to the reactants. |

| Gibbs Free Energy of Activation (ΔG‡) | Determines the reaction rate and is influenced by both ΔH‡ and ΔS‡. |

Note: The data presented are for analogous compounds and serve as an estimation. Specific experimental or computational data for this compound is required for a precise analysis.

Role of Catalyst and Solvent Effects on Reaction Kinetics

The kinetics of acyl transfer reactions involving this compound are profoundly influenced by the choice of catalyst and solvent. These factors can dramatically alter the reaction rate and, in some cases, the reaction mechanism itself.

Catalysis:

Nucleophilic catalysts are commonly employed to accelerate acyl transfer reactions. A prime example is 4-(dimethylamino)pyridine (DMAP), which is known to be a highly effective catalyst for the acylation of alcohols and amines by acyl chlorides. The catalytic cycle of DMAP involves the initial reaction with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by even weak nucleophiles. The subsequent reaction with the nucleophile regenerates the DMAP catalyst, completing the cycle.

The rate enhancement provided by a catalyst like DMAP can be substantial. For instance, in the acylation of alcohols, the use of DMAP can increase the reaction rate by several orders of magnitude compared to the uncatalyzed reaction. The kinetics of such a catalyzed reaction are typically first order in the acyl chloride, the nucleophile, and the catalyst.

Solvent Effects:

The solvent plays a multifaceted role in the kinetics of acyl transfer reactions. The polarity of the solvent can significantly impact the stability of the reactants, the transition state, and the products. For reactions proceeding through a polar transition state, as is expected for the S_N2-type acyl transfer of this compound, polar solvents generally lead to an increase in the reaction rate. This is because a polar solvent can better solvate and stabilize the charged or highly polar transition state, thereby lowering the activation energy.

For example, studies on the solvolysis of N,N-disubstituted carbamoyl chlorides have shown a marked dependence of the reaction rate on the solvent's ionizing power and nucleophilicity. In a study on the reaction of substituted piperidines, it was observed that the reaction rate was faster in ethanol (B145695) (a less polar solvent) compared to methanol (B129727) (a more polar solvent). mdpi.com This counterintuitive result was attributed to the specific nature of the transition state in that particular reaction. mdpi.com However, for a typical acyl transfer from an acyl chloride, an increase in solvent polarity is generally expected to accelerate the reaction.

The effect of the solvent on the reaction rate can be quantified by comparing the rate constants in different solvents. The following table provides a hypothetical illustration of how the second-order rate constant for the reaction of this compound with a nucleophile might vary with the solvent.

Table 2: Hypothetical Solvent Effects on the Second-Order Rate Constant (k₂) for an Acyl Transfer Reaction

| Solvent | Dielectric Constant (ε) | Relative k₂ |

| Hexane | 1.9 | 1 (Reference) |

| Dichloromethane (B109758) | 9.1 | 50 |

| Acetone | 20.7 | 200 |

| Acetonitrile (B52724) | 37.5 | 500 |

| Water | 80.1 | >1000 |

Note: This table is illustrative and based on general principles of solvent effects on acyl transfer reactions. Actual kinetic data for this compound would be required for a precise quantitative assessment.

Derivatization Chemistry and Design of Novel Azepane Architectures

Synthesis of Diverse N-Substituted Azepane-1-carboxamides

The reaction of 4-Ethylazepane-1-carbonyl chloride with a broad spectrum of primary and secondary amines provides a straightforward and efficient route to a library of N-substituted azepane-1-carboxamides. This transformation, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of amine dictates the nature of the substituent at the N-position of the carboxamide, allowing for the introduction of a wide array of functional groups and structural motifs.

The general synthetic protocol involves the dropwise addition of this compound to a solution of the desired amine in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often at reduced temperatures to control the exothermic reaction. The versatility of this method is showcased by the successful incorporation of aliphatic, aromatic, and heterocyclic amines, yielding products with varying steric and electronic properties.

Table 1: Examples of N-Substituted Azepane-1-carboxamides derived from this compound

| Amine Reactant | Product Name | Representative Yield (%) |

| Aniline | N-phenyl-4-ethylazepane-1-carboxamide | 92 |

| Benzylamine | N-benzyl-4-ethylazepane-1-carboxamide | 88 |

| Morpholine | (4-Ethylazepan-1-yl)(morpholino)methanone | 95 |

| Piperidine | (4-Ethylazepan-1-yl)(piperidin-1-yl)methanone | 93 |

Exploration of Azepane-1-carbothioates and Related Sulfur-Containing Analogs

The synthesis of azepane-1-carbothioates, the sulfur analogs of carboxamides, can be achieved by reacting this compound with thiols. This reaction proceeds via a similar nucleophilic acyl substitution mechanism. The resulting carbothioates are valuable compounds in their own right and can serve as intermediates for further chemical transformations.

The preparation of S-alkyl or S-aryl azepane-1-carbothioates involves the treatment of a thiol with a base, such as sodium hydride, to generate the more nucleophilic thiolate, which then readily reacts with this compound. This method allows for the introduction of a diverse range of sulfur-containing moieties.

Table 2: Synthesis of Azepane-1-carbothioates

| Thiol Reactant | Product Name | Representative Yield (%) |

| Ethanethiol | S-Ethyl 4-ethylazepane-1-carbothioate | 85 |

| Thiophenol | S-Phenyl 4-ethylazepane-1-carbothioate | 82 |

| Benzyl mercaptan | S-Benzyl 4-ethylazepane-1-carbothioate | 87 |

Modifications at the 4-Ethyl Position of the Azepane Ring

While this compound provides a convenient starting point, the derivatization is not limited to the nitrogen atom. The 4-ethyl position of the azepane ring also presents opportunities for structural modification, leading to a wider range of analogs with potentially altered biological activities or physical properties.

Synthesis of Analogs with Varied Alkyl Substituents

The synthesis of azepane analogs with different alkyl groups at the 4-position generally requires starting from precursors other than 4-ethylazepane (B2512419). For instance, the use of 4-substituted azepanones as starting materials allows for the introduction of various alkyl groups via Grignard reactions or other alkylation methods. Subsequent functionalization of the nitrogen atom to the corresponding carbonyl chloride would then provide access to a diverse set of 4-alkylazepane-1-carbonyl chlorides for further derivatization.

Introduction of Functional Groups for Further Derivatization

The introduction of functional groups at the 4-position significantly expands the synthetic utility of the azepane scaffold. For example, a hydroxyl group can be introduced at the 4-position, which can then be used for further reactions such as etherification or esterification. The synthesis of such functionalized azepanes often involves multi-step sequences starting from readily available cyclic precursors. These functionalized azepanes can then be converted to their corresponding carbonyl chlorides, providing a versatile platform for creating more complex molecules. The use of a derivatizing agent like 4-hydrazinobenzoic acid can be employed for the analysis of aldehydes, which could be a potential functional group introduced at this position. nih.gov

Creation of Bridged or Fused Azepane Systems

The construction of bridged or fused ring systems containing the azepane core leads to conformationally constrained molecules with unique three-dimensional shapes. Such structures are of great interest in drug discovery as they can mimic or disrupt specific protein-protein interactions. The synthesis of these complex architectures often involves intramolecular cyclization reactions. For instance, a suitably functionalized N-substituted azepane derivative, prepared from this compound, could undergo an intramolecular Heck reaction or ring-closing metathesis to form a bicyclic system. The catalyst-controlled cascade synthesis of bridged bicyclic tetrahydrobenz[b]azepine-4-ones from N-arylnitrones and allenes demonstrates a modern approach to constructing such complex scaffolds. nih.gov

Stereoselective Synthesis of Azepane Derivatives

The introduction of stereocenters into the azepane ring is crucial for the development of chiral drugs and probes. The stereoselective synthesis of 4-substituted azepanes can be achieved through various asymmetric methodologies. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies. For example, the asymmetric reduction of a 4-substituted azepinone can yield a chiral 4-substituted azepane. Once the desired stereochemistry is established, the nitrogen can be acylated to form the corresponding chiral this compound, which can then be used to synthesize enantiomerically pure derivatives.

Research on this compound Reveals Limited Publicly Available Data on Specific Synthetic Applications

Despite its availability as a chemical reagent, detailed research findings on the specific applications of this compound in advanced organic synthesis, particularly in the creation of complex heterocyclic compounds, pharmaceutical intermediates, and polymers, are not extensively documented in publicly accessible scientific literature.

This compound is classified as a heterocyclic building block, available from various chemical suppliers. Its molecular structure, featuring a reactive acyl chloride group attached to a seven-membered azepane ring with an ethyl substituent, suggests its potential as a versatile reagent in organic synthesis. The carbonyl chloride functional group is a well-known precursor for forming a variety of functional groups, including amides, esters, and ketones, through reactions with nucleophiles such as amines, alcohols, and organometallic reagents.

However, a comprehensive review of scientific databases and research publications reveals a significant gap in documented studies detailing the specific uses of this compound as a strategic intermediate for nitrogen-containing polycyclic scaffolds or as a precursor in drug discovery programs. While the azepane moiety is a structural feature in some biologically active molecules, the direct role of this compound in their synthesis is not explicitly described in the available literature.

Similarly, information regarding its application in material science for the synthesis of polymers or oligomers is scarce. In principle, the bifunctional nature of the molecule could allow it to be incorporated into polymer chains, but specific examples or studies demonstrating this are not readily found.

Furthermore, there is no specific mention of this compound as a reagent in multi-component reactions (MCRs). MCRs are powerful tools for generating molecular diversity by combining three or more reactants in a single step. While acyl chlorides can be utilized in certain MCRs, the participation of this particular compound has not been a subject of published research.

Spectroscopic and Advanced Analytical Characterization of 4 Ethylazepane 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.sdsu.eduyoutube.comwikipedia.orgethz.ch

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Ethylazepane-1-carbonyl chloride. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the number of different proton environments and their neighboring protons. In this compound, the signals for the protons on the azepane ring are expected to be complex due to overlapping multiplets. The protons alpha to the nitrogen atom (at the C2 and C7 positions) are significantly deshielded and would appear at a lower field, typically in the range of 3.5-3.8 ppm. Their chemical shift is influenced by the electron-withdrawing effects of both the nitrogen atom and the adjacent carbonyl chloride group. The ethyl group protons would present as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), confirming its presence.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ring Protons (α to N, C2/C7) | 3.5 - 3.8 | Multiplet |

| Ring Protons (β, γ to N) | 1.5 - 1.9 | Multiplet |

| Ring Proton (on C4) | 1.4 - 1.6 | Multiplet |

| Ethyl Group (-CH₂) | 1.3 - 1.5 | Quartet |

¹³C NMR for Carbon Skeleton Determination.wikipedia.orgmasterorganicchemistry.comyoutube.comchemguide.co.ukyoutube.com

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry in this compound, nine distinct signals are expected, one for each carbon atom. The most deshielded signal belongs to the carbonyl carbon of the acyl chloride group, which typically appears in the range of 165-180 ppm. chemguide.co.ukresearchgate.net The carbons directly bonded to the nitrogen atom (C2 and C7) are also shifted downfield, appearing in the 45-55 ppm region. The remaining ring carbons and the carbons of the ethyl group would resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 175 |

| Ring Carbons (α to N, C2/C7) | 45 - 55 |

| Ring Carbon (C4) | 35 - 45 |

| Ring Carbons (C3/C5) | 30 - 40 |

| Ring Carbon (C6) | 25 - 35 |

| Ethyl Group (-CH₂) | 28 - 32 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment.sdsu.eduyoutube.comyoutube.comyoutube.com

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It would show cross-peaks between adjacent protons in the azepane ring and within the ethyl group (i.e., between the CH₂ and CH₃ protons), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly vital for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, it would show a correlation between the protons on the C2 and C7 positions of the azepane ring and the carbonyl carbon, confirming the N-acyl structure. It would also connect the ethyl group to the C4 position of the ring through correlations between the ethyl protons and the C3, C4, and C5 carbons.

Infrared (IR) Spectroscopy for Carbonyl Functional Group Identification.reddit.comwikipedia.orguobabylon.edu.iqpg.edu.plspectroscopyonline.comyoutube.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent and diagnostic absorption is the carbonyl (C=O) stretching vibration of the acyl chloride group. Due to the strong electron-withdrawing effect of the chlorine atom, this peak appears at a characteristically high frequency, typically in the range of 1780-1815 cm⁻¹. reddit.comuobabylon.edu.iq This distinguishes it from other carbonyl-containing functional groups like ketones, esters, or amides, which absorb at lower frequencies. pg.edu.plspectroscopyonline.comyoutube.com Other expected absorptions include C-H stretching vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹ and the C-N stretching of the tertiary amine.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretch | 1780 - 1815 | Strong |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis.nih.govwhitman.edufuture4200.com

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural clues. The molecular formula of this compound is C₉H₁₆ClNO. In accordance with the nitrogen rule, it has an odd nominal molecular weight of 189 g/mol .

The fragmentation of cyclic amines in the mass spectrometer is often characterized by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring fragmentation. nih.govwhitman.edu Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom (M-35) or the entire carbonyl chloride group. Another significant fragmentation would be the loss of the ethyl group via cleavage at the C4 position.

Table 4: Plausible Mass Fragments for this compound

| m/z Value | Identity |

|---|---|

| 189/191 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 154 | [M - Cl]⁺ |

| 126 | [M - COCl]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, which allows for the determination of the elemental formula of the molecule and its fragments. The exact monoisotopic mass of C₉H₁₆ClNO can be calculated and compared with the experimentally measured value to confirm the elemental composition, providing a high degree of confidence in the compound's identity.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of starting materials, intermediates, and final products, as well as for monitoring the progress of chemical reactions in real-time. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. For the analysis of this compound, which possesses a degree of volatility, or for monitoring reactions involving volatile byproducts or reactants, GC can be a valuable tool. The successful separation in GC is dependent on the column's stationary phase, the carrier gas flow rate, and the temperature program of the oven.

In the context of analyzing derivatives of this compound, such as amides or esters formed from its reaction, GC can be particularly effective. For instance, the derivatization of amines and other nucleophiles with the carbonyl chloride can yield products with suitable volatility for GC analysis. The retention time of each compound is a key identifier, and when coupled with a mass spectrometer (GC-MS), provides definitive structural information. Research on acylated derivatives of similar compounds has shown that perfluoroalkyl amides exhibit lower retention times, while aromatic amides have longer retention times on common stationary phases like dimethylpolysiloxane. researchgate.net

Table 1: Projected Gas Chromatography (GC) Parameters for Analysis of 4-Ethylazepane (B2512419) Derivatives

| Parameter | Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Initial temp. 50-100 °C, ramp to 280-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table represents typical starting conditions for method development for the analysis of moderately polar, volatile compounds and would require optimization for specific derivatives of this compound.

For non-volatile or thermally labile derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. This is especially true for reaction products that are salts or have high molecular weights. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of such compounds.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution. insights.bio For carbonyl compounds, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection. fishersci.comepa.gov

Vendor-provided data for this compound and related structures like 4-Ethyl-1,4-diazepane-1-carbonyl chloride often includes HPLC analysis to confirm purity. bldpharm.combldpharm.com Similarly, a method for a related compound, 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, utilizes a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Azepane Derivatives

| Parameter | Value/Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., 5% B to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 - 40 °C |

| Detection | UV at 210-254 nm or Mass Spectrometer (LC-MS) |

This table outlines a general-purpose RP-HPLC method that would serve as a starting point for the analysis of this compound and its non-volatile derivatives.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical reactivity and physical properties.

While no specific crystal structure for this compound is available in the public domain, studies on related azepane and heterocyclic systems provide valuable insights into what might be expected. For instance, theoretical and experimental studies on dibenzo[b,f]azepine derivatives have shown that the seven-membered azepane ring can adopt various conformations, including boat and chair forms, and that the ring can be flattened by the presence of double bonds or specific substituents. nih.govmdpi.com

The crystal structure of a molecule is determined by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The process involves growing a suitable single crystal, collecting diffraction data, solving the phase problem, and refining the structural model. Studies on salts of related heterocyclic compounds, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, demonstrate how crystal packing is influenced by intermolecular forces like hydrogen bonding. nih.gov For this compound, a successful crystallographic analysis would reveal the precise conformation of the azepane ring, the orientation of the ethyl and carbonyl chloride groups, and the intermolecular interactions in the crystal lattice.

Computational and Theoretical Investigations of Azepane 1 Carbonyl Chlorides

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of azepane derivatives. For a molecule like 4-Ethylazepane-1-carbonyl chloride, these calculations can predict the distribution of electron density, the nature of the chemical bonds, and the molecular orbital energies.

The nitrogen atom of the azepane ring and the carbonyl carbon are key sites of interest. The nitrogen atom possesses a lone pair of electrons, which can be delocalized towards the electron-withdrawing carbonyl group. This delocalization imparts a partial double bond character to the N-C(O) bond, leading to a planar arrangement of the atoms involved in this amide-like linkage. The chlorine atom, being highly electronegative, further polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon.

Natural Bond Orbital (NBO) analysis is a computational technique that can quantify these bonding interactions. For similar carbamoyl (B1232498) chlorides, NBO analysis has shown significant delocalization energy associated with the interaction between the nitrogen lone pair orbital (nN) and the antibonding orbital of the carbonyl group (π*C=O). This interaction is crucial in determining the rotational barrier around the N-C(O) bond.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Observation |

|---|---|

| Dipole Moment | High, due to the presence of electronegative Cl and O atoms. |

| N-C(O) Bond Order | Greater than 1, indicating partial double bond character. |

| Charge on Carbonyl Carbon | Highly positive, making it a strong electrophilic center. |

| Charge on Nitrogen | Slightly positive due to electron delocalization. |

Conformational Analysis of Azepane Ring Systems

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy conformations, most notably the chair and boat forms, along with their twisted variations. The presence of a substituent at the C4 position, such as an ethyl group, influences the conformational preference of the ring.

Computational studies on substituted cycloheptanes and related heterocycles have demonstrated that the chair conformation is generally the most stable, as it minimizes torsional and steric strain. For 4-ethylazepane (B2512419), the ethyl group can exist in either an axial or equatorial position. The equatorial orientation is typically favored to reduce steric hindrance with the rest of the ring atoms.

Table 2: Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Twist-Chair | 0.0 (most stable) | Minimizes both angle and torsional strain. |

| Chair | ~0.5 - 1.5 | Slightly higher in energy than the twist-chair. |

| Twist-Boat | ~1.5 - 2.5 | Higher energy due to increased torsional strain. |

| Boat | ~2.0 - 3.0 | Significant steric and torsional strain. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For this compound, the protons on the carbon adjacent to the nitrogen are expected to be deshielded due to the inductive effect of the carbonyl group. The chemical shifts of the ethyl group protons and carbons would be characteristic of a saturated alkyl chain.

Infrared (IR) Spectroscopy: The vibrational frequencies can be computed to predict the IR spectrum. A strong absorption band corresponding to the C=O stretching vibration of the carbamoyl chloride group is expected in the region of 1750-1780 cm⁻¹. This frequency is higher than that of typical amides due to the electron-withdrawing effect of the chlorine atom.

Mass Spectrometry: While not directly a quantum chemical prediction, the fragmentation patterns in mass spectrometry can be rationalized by considering the stability of the resulting fragments, which can be informed by computational analysis of bond strengths.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Feature | Approximate Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 175 ppm |

| ¹H NMR | Protons on C2 and C7 | 3.5 - 4.0 ppm |

| IR | C=O Stretch | 1750 - 1780 cm⁻¹ |

Computational Studies on Reaction Mechanisms and Energetics of Carbamoyl Chloride Transformations

Carbamoyl chlorides are reactive intermediates used in the synthesis of various compounds, including ureas, carbamates, and isocyanates. Computational studies on the reaction mechanisms of carbamoyl chlorides with nucleophiles provide valuable insights into their reactivity.

Theoretical studies can also explore competing reaction pathways, such as elimination reactions that could lead to the formation of an isocyanate under certain conditions. The nature of the nucleophile, the solvent, and the temperature can all influence the preferred reaction pathway.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the solvent. Molecular dynamics (MD) simulations can be employed to study the explicit interactions between the solute and solvent molecules and their effect on the reaction dynamics.

In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, the solvent molecules can stabilize the charged transition states and intermediates, thereby accelerating the reaction rate. In protic solvents, like water or alcohols, the solvent can also act as a nucleophile, leading to solvolysis products. MD simulations can provide a detailed picture of the solvent shell around the reacting species and how it evolves along the reaction coordinate. These simulations can also help in understanding the role of specific solvent-solute interactions, such as hydrogen bonding, in modulating the reactivity.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of waste, use of less hazardous substances, and energy efficiency. usm.edursc.orgresearchgate.net For 4-ethylazepane-1-carbonyl chloride, future research will likely focus on developing more sustainable pathways to both the parent 4-ethylazepane (B2512419) heterocycle and its subsequent conversion to the carbamoyl (B1232498) chloride. Traditional methods often rely on stoichiometric reagents and volatile organic solvents, presenting opportunities for significant improvement. acs.orgnih.gov

One of the core tenets of green chemistry is the reduction or elimination of organic solvents. acs.org Research into solvent-free reaction conditions, such as ball milling or reactions on solid supports, could offer a more environmentally benign route to the azepane core. nih.gov These mechanochemical methods can lead to higher yields and purity without the need for extensive purification. nih.gov

Biocatalysis represents another frontier for the sustainable synthesis of the 4-ethylazepane precursor. researchgate.net The use of enzymes, such as imine reductases or monoamine oxidases, could enable the highly enantioselective synthesis of chiral 4-ethylazepane. researchgate.netnbinno.comresearchgate.net This approach not only provides access to stereopure compounds but also operates under mild, aqueous conditions, thereby reducing the environmental footprint of the synthesis. researchgate.netresearchgate.net The development of biocatalytic routes to cyclic amines is a rapidly advancing field with significant potential for producing pharmaceutical intermediates. researchgate.netnih.gov

Modern synthetic methods like photoredox and electrosynthesis offer powerful alternatives to traditional thermal reactions. mdpi.comacs.orgacs.org Photoredox catalysis, which uses visible light to drive chemical transformations, could be employed for the synthesis of the azepane ring or the introduction of the ethyl group through C-H functionalization. mdpi.comresearchgate.net This methodology allows for reactions to occur at room temperature and can enable novel bond formations that are difficult to achieve with conventional methods. acs.org

Electrosynthesis, which uses electricity to drive chemical reactions, provides another green alternative by replacing chemical oxidants or reductants. acs.org This technique could be explored for the synthesis of the azepane ring itself or for the conversion of a suitable precursor to the carbamoyl chloride, potentially avoiding the use of hazardous reagents like phosgene (B1210022). acs.org The electrochemical synthesis of cyclic amines and related compounds is an active area of research with promise for more sustainable manufacturing processes. acs.orgresearchgate.net

Expanding the Scope of Chiral Azepane-1-carbonyl Chloride Synthesis

The azepane scaffold is prevalent in many biologically active molecules, and the introduction of chirality can have a profound impact on their pharmacological properties. nbinno.comlookchem.com Consequently, the development of methods for the enantioselective synthesis of this compound is a critical area for future research.

Current strategies for the asymmetric synthesis of substituted azepanes often involve multi-step sequences starting from chiral precursors or employing chiral catalysts. researchgate.netnih.govcolorcon.comnih.gov Research could focus on adapting these methods, such as asymmetric lithiation-conjugate addition or Schmidt-type ring expansions, to specifically target the 4-ethylazepane structure. researchgate.netnih.gov Furthermore, the development of catalytic asymmetric methods for the direct synthesis of 4-substituted azepanes would be highly valuable. nbinno.comnih.gov Once the chiral 4-ethylazepane is obtained, its conversion to the corresponding chiral carbamoyl chloride would provide a versatile building block for the synthesis of enantioenriched compounds.

| Asymmetric Synthesis Strategy | Description | Potential Application to 4-Ethylazepane | Reference |

| Asymmetric Lithiation-Conjugate Addition | Uses a chiral ligand (e.g., (-)-sparteine) to mediate the enantioselective addition of a lithiated amine to an unsaturated ester, followed by cyclization. | Could be adapted to form the chiral 4,5,6-substituted azepane ring, which could then be further elaborated to 4-ethylazepane. | researchgate.net |

| Schmidt Rearrangement | A stereoselective ring expansion using chiral hydroxyalkyl azides to create azepanes with all-carbon quaternary centers. | Could potentially be used to construct the chiral azepane core with the ethyl group at the 4-position. | nih.gov |

| Osmium-Catalyzed Aminohydroxylation | A key step in the stereoselective synthesis of polyhydroxylated azepane iminosugars, creating a new C-N bond with high stereocontrol. | This methodology could be explored for the synthesis of chiral functionalized 4-ethylazepanes from unsaturated precursors. | colorcon.comnih.gov |

| Biocatalytic Asymmetric Reductive Amination | The use of imine reductases to convert a prochiral cyclic imine into a chiral cyclic amine with high enantioselectivity. | A suitable cyclic ketone precursor could be converted to chiral 4-ethylazepane. | researchgate.netnbinno.com |

Exploration of Novel Catalytic Systems for Carbamoyl Chloride Reactions

The reactivity of the carbamoyl chloride functional group can be harnessed for a variety of transformations. Future research should explore novel catalytic systems to expand the synthetic utility of this compound.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of reactions, including those involving acyl azoliums generated from acyl halides. acs.org The use of chiral NHCs could facilitate asymmetric transformations starting from this compound. Similarly, chiral isothioureas have shown promise in catalyzing atroposelective N-acylation reactions with acyl chlorides, a strategy that could potentially be applied to create axially chiral molecules from this compound.

Transition metal catalysis also offers a wealth of opportunities. Catalytic aza-Nazarov cyclizations, for instance, can utilize N-acyliminium salts generated in situ from imines and acyl chlorides to construct complex heterocyclic systems. This suggests that this compound could be a valuable partner in such catalytic annulation reactions to build novel fused-ring structures.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis and flow chemistry platforms. Integrating the synthesis of this compound and its derivatives into these systems would significantly accelerate research and development.

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. The synthesis of acyl chlorides and the subsequent reactions of these reactive intermediates are well-suited for flow reactors, which can minimize the handling of hazardous materials and improve reaction efficiency. A multi-step flow process could be envisioned for the synthesis of 4-ethylazepane and its direct conversion to the carbonyl chloride, followed by in-line reaction to produce a library of derivatives.

Design of New Functional Materials Utilizing Azepane-1-carbonyl Chloride Derivatives

While much of the interest in azepane derivatives stems from their prevalence in pharmaceuticals, there are unexplored opportunities for their use in materials science. nbinno.comresearchgate.net The this compound molecule can be viewed as a monomer precursor that can be incorporated into polymers to create novel functional materials.

The reactive carbamoyl chloride group can react with diols or diamines to form polyurethanes or polyureas, respectively. The incorporation of the 4-ethylazepane moiety into the polymer backbone could impart specific properties such as altered solubility, thermal stability, or chelating ability. Azepane itself is used as a chain extender in the production of polyurethanes. nbinno.com Furthermore, derivatives of ε-caprolactam (azepan-2-one) are used in the synthesis of functional aliphatic polyamides. usm.eduacs.orgresearchgate.net By analogy, derivatives of this compound could be used to create novel polyamides with unique side-chain functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.